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Compound of Interest

Compound Name: 1,3,5-Benzenetricarboxylic acid

Cat. No.: B108450 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for

1,3,5-Benzenetricarboxylic acid (also known as trimesic acid), a foundational building block

in coordination chemistry, materials science, and pharmaceutical development. The following

sections detail its characteristic signatures in Nuclear Magnetic Resonance (¹H NMR, ¹³C

NMR), Infrared (IR), and Raman spectroscopy, offering a crucial reference for compound

verification, quality control, and further research.

Spectroscopic Data Summary
The inherent C₃h symmetry of 1,3,5-Benzenetricarboxylic acid simplifies its spectroscopic

profile, resulting in a limited number of distinct signals in NMR and characteristic vibrational

modes in IR and Raman spectroscopy. The quantitative data are summarized in the tables

below.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
Due to the molecular symmetry, the ¹H NMR spectrum is characterized by two singlets. The

chemical shift of the carboxylic acid protons can be broad and is sensitive to solvent,

concentration, and water content.
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Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

~8.7 Singlet 3H
Aromatic Protons (C-

H)

>10 (broad) Singlet (broad) 3H
Carboxylic Acid

Protons (-COOH)

Note: Data is typically

acquired in DMSO-d₆.

The carboxylic acid

proton signal is often

broad and may not be

integrated reliably.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
The proton-decoupled ¹³C NMR spectrum displays only three signals, corresponding to the

three unique carbon environments in the molecule.

Chemical Shift (δ) ppm Assignment

~130 - 132 Aromatic C-H

~133 - 135 Aromatic C-COOH (ipso-carbon)

~165 - 168 Carboxylic Acid Carbon (-COOH)

Note: Values are estimated based on typical

chemical shifts for substituted aromatic

carboxylic acids in solvents like DMSO-d₆.

Infrared (IR) Spectroscopy
The IR spectrum is dominated by absorptions from the carboxylic acid groups and the benzene

ring.
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Wavenumber (cm⁻¹) Intensity
Vibrational Mode
Assignment

3300 - 2500 Strong, Broad
O-H stretch of hydrogen-

bonded carboxylic acid

~3090 Medium Aromatic C-H stretch

~1720 Strong
C=O stretch of carboxylic acid

dimer

~1620 Medium Aromatic C=C ring stretch

~1440 Strong
Aromatic C=C ring stretch / C-

O-H in-plane bend

~1320 Medium
C-O stretch coupled with O-H

in-plane bend

~920 Medium, Broad
Out-of-plane O-H bend of

dimer

~730 Strong
Out-of-plane aromatic C-H

bend

Raman Spectroscopy
Raman spectroscopy provides complementary information on the vibrational modes of the

molecule.[1]
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Raman Shift (cm⁻¹) Intensity
Vibrational Mode
Assignment

~3090 Strong Aromatic C-H stretch

~1605 Strong Aromatic C=C ring stretch

~1425 Medium Aromatic ring stretch

~1000 Very Strong
Symmetric ring breathing

mode

~860 Medium Ring vibration

~744 Medium In-plane C-C bend

~630 Medium Ring deformation

Experimental Methodologies
The data presented in this guide are typically obtained using standard high-resolution

spectroscopic techniques. The following protocols outline the general procedures for sample

preparation and analysis.

NMR Spectroscopy
Sample Preparation: Approximately 5-10 mg of 1,3,5-Benzenetricarboxylic acid is

dissolved in 0.5-0.7 mL of a suitable deuterated solvent, typically dimethyl sulfoxide-d₆

(DMSO-d₆), due to the compound's good solubility in this solvent. Tetramethylsilane (TMS) is

commonly used as an internal standard for chemical shift referencing (δ = 0.00 ppm).

Instrumentation: Spectra are acquired on a high-field NMR spectrometer (e.g., 300 MHz or

higher).

¹H NMR Acquisition: A standard one-pulse experiment is performed. Key parameters include

a sufficient number of scans to achieve a good signal-to-noise ratio, a relaxation delay of 1-5

seconds, and a spectral width covering the range of 0-15 ppm.

¹³C NMR Acquisition: A proton-decoupled experiment is typically run to simplify the spectrum

to single lines for each carbon environment. A larger number of scans and a longer
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relaxation delay are often required compared to ¹H NMR due to the lower natural abundance

and longer relaxation times of the ¹³C nucleus.

IR and Raman Spectroscopy
Sample Preparation: As 1,3,5-Benzenetricarboxylic acid is a solid at room temperature,

spectra are acquired using solid-state sampling techniques.

For IR (KBr Pellet): A small amount of the sample (1-2 mg) is finely ground with

approximately 100-200 mg of dry potassium bromide (KBr) powder. The mixture is then

pressed under high pressure in a die to form a thin, transparent pellet.

For IR (ATR): A small amount of the powdered sample is placed directly onto the crystal

(e.g., diamond or germanium) of an Attenuated Total Reflectance (ATR) accessory.

Pressure is applied to ensure good contact between the sample and the crystal.

For FT-Raman: The crystalline powder sample is typically placed in a glass vial or a small

aluminum cup and positioned in the instrument's sample holder for analysis.[1] No specific

sample preparation is usually needed.

Instrumentation:

IR: A Fourier Transform Infrared (FT-IR) spectrometer is used. A background spectrum of

the empty sample compartment (or the pure KBr pellet) is recorded and subtracted from

the sample spectrum.

Raman: A Fourier Transform (FT) or dispersive Raman spectrometer equipped with a laser

source (e.g., Nd:YAG at 1064 nm for FT-Raman to minimize fluorescence) is used.

Visualizations
The following diagrams illustrate the logical workflow of spectroscopic analysis and the

relationship between the molecular structure and its key spectroscopic signals.
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General Workflow for Spectroscopic Analysis

Sample Preparation
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General workflow for spectroscopic analysis.
Structure and key spectroscopic assignments.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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